molecular formula C16H16O2 B14646429 1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione CAS No. 52651-57-7

1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

Cat. No.: B14646429
CAS No.: 52651-57-7
M. Wt: 240.30 g/mol
InChI Key: HYLMAFVVLWOPNP-UHFFFAOYSA-N
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Description

1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with a complex structure that belongs to the class of anthracenediones. This compound is characterized by its unique tetrahydroanthracene core, which is substituted with an ethyl group at the 1-position and two ketone groups at the 9 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using similar methods as described above, but with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized anthracenedione derivatives, while reduction can yield alcohol derivatives.

Scientific Research Applications

1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes and biochemical pathways.

Comparison with Similar Compounds

1-Ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical behavior.

Properties

CAS No.

52651-57-7

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-ethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C16H16O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h3-8,10,13-14H,2,9H2,1H3

InChI Key

HYLMAFVVLWOPNP-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CCC2C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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